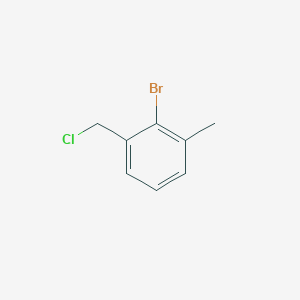

2-Bromo-3-methylbenzyl chloride

Description

2-Bromo-3-methylbenzyl chloride is a halogenated aromatic compound featuring a benzyl chloride backbone (C₆H₅CH₂Cl) with a bromine atom at the 2-position and a methyl group at the 3-position of the benzene ring. Its molecular formula is inferred to be C₈H₈BrCl, combining the benzyl chloride structure (C₇H₇Cl) with bromine and methyl substituents. The presence of both electron-withdrawing (Br) and electron-donating (CH₃) groups on the aromatic ring may influence its reactivity and stability .

Properties

Molecular Formula |

C8H8BrCl |

|---|---|

Molecular Weight |

219.50 g/mol |

IUPAC Name |

2-bromo-1-(chloromethyl)-3-methylbenzene |

InChI |

InChI=1S/C8H8BrCl/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5H2,1H3 |

InChI Key |

IRXYCAXKHCJPFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CCl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(chloromethyl)-3-methylbenzene can be achieved through several methods. One common method involves the bromination of 1-(chloromethyl)-3-methylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the chloromethylation of 2-bromo-3-methylbenzene. This reaction uses formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction conditions are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-1-(chloromethyl)-3-methylbenzene may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(chloromethyl)-3-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted benzene derivatives.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOCH3) are commonly used under basic conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium (Pd) or platinum (Pt) catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Benzene derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

2-Bromo-1-(chloromethyl)-3-methylbenzene has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Material Science: It is used in the preparation of advanced materials, such as polymers and resins, due to its unique chemical properties.

Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for the synthesis of bioactive molecules.

Chemical Biology: It is used in the study of chemical reactions and mechanisms in biological systems.

Mechanism of Action

The mechanism of action of 2-bromo-1-(chloromethyl)-3-methylbenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new chemical bonds. In oxidation reactions, the methyl group is oxidized to form carboxylic acids or aldehydes through the transfer of electrons to the oxidizing agent.

Comparison with Similar Compounds

Structural and Functional Group Differences

- Aromatic vs. Heteroaromatic Systems :

- 2-Bromo-3-methylbenzyl chloride and 2-Bromo-3-chlorobenzaldehyde are benzene derivatives, whereas 2-Bromo-3-methylpyridine features a nitrogen-containing pyridine ring. The pyridine structure introduces polarity and basicity, influencing solubility and coordination chemistry .

- Functional Groups : The benzyl chloride group (alkyl halide) in 2-bromo-3-methylbenzyl chloride contrasts with the acyl chloride (2-bromobenzoyl chloride) and aldehyde (2-bromo-3-chlorobenzaldehyde). Acyl chlorides are more reactive in nucleophilic acyl substitutions, while benzyl chlorides participate in SN2 reactions .

Biological Activity

2-Bromo-3-methylbenzyl chloride is an organic compound characterized by a bromine atom and a methyl group attached to a benzyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of various pharmaceuticals. Understanding its biological activity is essential for evaluating its applications in drug development and other fields.

The molecular formula of 2-Bromo-3-methylbenzyl chloride is C₈H₈BrCl. The presence of halogen substituents significantly influences its reactivity and interaction with biological targets. The compound's structure allows it to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

The biological activity of 2-Bromo-3-methylbenzyl chloride primarily relates to its role as a building block for more complex molecules with therapeutic potential. Its halogenated structure enables interactions with various biological systems, including enzyme inhibition and receptor modulation.

- Enzyme Interaction : 2-Bromo-3-methylbenzyl chloride has been studied for its inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibiting these enzymes can alter the pharmacokinetics of co-administered drugs, leading to significant clinical implications.

- Receptor Modulation : The compound's structural similarity to certain neurotransmitters suggests potential interactions with dopaminergic and serotonergic receptors. This interaction can influence neurotransmitter release and signaling pathways, potentially affecting mood and behavior.

Case Studies

Several studies have explored the biological activity of compounds related to 2-Bromo-3-methylbenzyl chloride:

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit selective antibacterial properties against pathogens such as Chlamydia and Neisseria meningitidis. For example, compounds synthesized from 2-Bromo-3-methylbenzyl chloride showed moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL against various bacterial strains .

- Neurotransmitter Systems : In studies involving piperidine derivatives synthesized from 2-Bromo-3-methylbenzyl chloride, significant interactions with neurotransmitter receptors were observed, suggesting potential applications in treating neurological disorders .

Data Table: Biological Activity Summary

| Compound | Biological Activity | MIC (μg/mL) | Target Pathogen |

|---|---|---|---|

| 2-Bromo-3-methylbenzyl chloride | Antibacterial activity | 16 - 64 | N. meningitidis, H. influenzae |

| Piperidine derivative | Modulation of neurotransmitter systems | Not specified | Dopaminergic receptors |

| Cytochrome P450 inhibitors | Altered drug metabolism | Not specified | Various drugs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.